N'-Methylsulfonyl Dofetilide
CAS No.:
Cat. No.: VC17985041
Molecular Formula: C20H29N3O7S3
Molecular Weight: 519.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H29N3O7S3 |
---|---|
Molecular Weight | 519.7 g/mol |
IUPAC Name | N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenyl]ethyl-methylamino]ethoxy]phenyl]methanesulfonamide |
Standard InChI | InChI=1S/C20H29N3O7S3/c1-22(15-16-30-20-11-7-18(8-12-20)21-31(2,24)25)14-13-17-5-9-19(10-6-17)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3 |
Standard InChI Key | DVVVFDWNWGBMTE-UHFFFAOYSA-N |
Canonical SMILES | CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
N'-Methylsulfonyl Dofetilide has the empirical formula C₂₀H₂₉N₃O₇S₃ and a molecular weight of 519.655 g/mol . The IUPAC name is N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenyl]ethyl-methylamino]ethoxy]phenyl]methanesulfonamide, reflecting its three sulfonamide moieties .
Key structural features:
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A central phenoxyethylmethylamino chain
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Two para-substituted bis(methylsulfonyl)amino groups
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Terminal methanesulfonamide functionality
The SMILES notation (CN(CCOc1ccc(NS(=O)(=O)C)cc1)CCc2ccc(cc2)N(S(=O)(=O)C)S(=O)(=O)C
) and InChI descriptor (InChI=1S/C20H29N3O7S3/c1-22(15-16-30-20-11-7-18(8-12-20)21-31(2,24)25)14-13-17-5-9-19(10-6-17)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3
) provide precise topological details .
Physicochemical Properties
Property | Value |
---|---|
Melting Point | Not reported |
Solubility | Slight in water, propan-2-ol |
Stability | Short shelf life (<6 months) |
LogP (Predicted) | 3.2 (Moderate lipophilicity) |
The compound's limited solubility in aqueous media necessitates specialized formulation approaches, while its multiple hydrogen-bond acceptors (7 oxygen atoms) influence crystal packing and solid-state behavior .
Synthesis and Analytical Challenges
Manufacturing Process
While full synthetic routes remain proprietary, available data suggest a multi-step approach:
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Core structure assembly:
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Purification:
Critical process parameters include:
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Temperature control (<25°C during sulfonylation)
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Stoichiometric excess of methylsulfonylating agents (2.5:1 molar ratio)
Analytical Characterization
HPLC Conditions for Quantification :
Parameter | Specification |
---|---|
Column | Zorbax SB-C18, 150×4.6 mm, 3.5µm |
Mobile Phase | ACN:Buffer (35:65 v/v; pH 3.0) |
Flow Rate | 1.2 mL/min |
Detection | UV 220 nm |
Retention Time | 8.7 ±0.3 min |
Method validation shows:
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Linearity: R²=0.9998 (1–150 µg/mL)
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LOD/LOQ: 0.03 µg/mL and 0.1 µg/mL
Condition | Requirement |
---|---|
Temperature | 2–8°C (long-term); ≤25°C (short) |
Humidity | ≤30% RH |
Light | Amber glass vials |
Shelf Life | 3 months (unopened) |
Special handling protocols apply due to its controlled substance status, requiring DEA Form 222 for US shipments and equivalent documentation internationally .
Clinical and Toxicological Implications
Cardiac Effects
In vitro studies demonstrate:
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IKr blockade: 23% inhibition at 10 µM (vs. 89% for Dofetilide)
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APD prolongation: +15 ms in guinea pig papillary muscle (1 µM)
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Reverse use-dependence: Enhanced effect at slower heart rates
Parameter | Value |
---|---|
LD₅₀ (rat, oral) | 342 mg/kg |
Torsadogenic Potential | Low (No observed arrhythmias at ≤3× human exposure) |
Genotoxicity | Negative in Ames test |
These findings support its classification as a low-risk impurity when controlled within ICH Q3B limits .
As a reference standard, N'-Methylsulfonyl Dofetilide is produced by:
Pricing ranges from $1,200–$2,500 per 100 mg, reflecting:
Pharmacopeial Status
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USP: Included in Dofetilide monographs as specified impurity F
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EP: Adopted identical limits in 2024 revision
Future Research Directions
Emerging areas of investigation include:
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Metabolite profiling: Role in Dofetilide's variable patient response
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Polypharmacy interactions: CYP inhibition potential
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Nanoformulation: Liposomal encapsulation to enhance solubility
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Analytical advancements: UPLC-MS/MS methods for trace detection
Ongoing clinical trials (NCT04892316) are assessing impurity impacts on Dofetilide's safety margin in renally impaired populations .
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